REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]([C:19]([Cl:22])=[CH:20][CH:21]=1)[C:7](C1C=CC(Cl)=C([N+]([O-])=O)C=1)=[O:8])([O-])=O.[Cl:23]C1C=CC=CC=1C(C1C=CC(Cl)=CC=1)=O>ClC1C=CC=CC=1>[Cl:22][C:19]1[CH:20]=[CH:21][CH:4]=[CH:5][C:6]=1[C:7]([Cl:23])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a high yield
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |